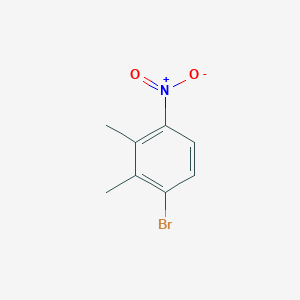

1-Bromo-2,3-dimethyl-4-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is often achieved through electrophilic aromatic substitution reactions. For example, the synthesis of 1-bromo-2,4-dinitrobenzene is reported to be conducted by nitration of bromobenzene in water, achieving a high yield and purity . Although the specific synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene is not detailed, similar methods could potentially be applied, with modifications to protect the methyl groups during the nitration process.

Molecular Structure Analysis

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups, such as nitro and bromo substituents, which can influence the reactivity of the benzene ring. The crystal structure of related compounds, such as 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that these molecules can exhibit disorder in the crystal lattice, with different substituents occupying the same crystallographic positions . This suggests that 1-Bromo-2,3-dimethyl-4-nitrobenzene may also exhibit interesting structural properties in the solid state.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is quite varied. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, demonstrating a route for the formation of functionalized arylzinc species . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, which is different from their behavior in conventional solvents . These findings suggest that 1-Bromo-2,3-dimethyl-4-nitrobenzene could also participate in similar electrochemical reactions and that its reactivity might be solvent-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups. The presence of a nitro group typically increases the compound's reactivity due to its electron-withdrawing nature. The bromo substituent is a good leaving group, which can facilitate nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give products derived from aromatic nucleophilic substitution . The physical properties, such as melting and boiling points, solubility, and stability, would be expected to be affected by the presence of both nitro and bromo groups, as well as the methyl groups in the case of 1-Bromo-2,3-dimethyl-4-nitrobenzene. However, specific data for this compound is not provided in the papers.

Scientific Research Applications

Reactivity in Ionic Liquids

1-Bromo-4-nitrobenzene (a closely related compound) shows enhanced reactivity in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, contrasting with its behavior in conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide. This suggests that ionic solvents promote the reactivity of the radical anion, possibly through stabilization of charged products (Ernst et al., 2013).

Role in Nucleophilic Aromatic Substitution

The reaction of o-bromo- and p-chloro-nitrobenzenes (similar to 1-Bromo-2,3-dimethyl-4-nitrobenzene) with sodium borohydride in dilute solutions leads to the formation of nitrobenzene. This process involves the creation of hydride Meisenheimer adducts as intermediates, showcasing a unique mechanism of nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).

Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance (EPR) spectra studies of halonitrobenzene anion radicals, including compounds similar to 1-Bromo-2,3-dimethyl-4-nitrobenzene, have provided insights into the behavior of these radicals in different solvent systems. This research aids in understanding the chemical properties of these compounds at a molecular level (Kitagawa et al., 1963).

Photovoltaic Applications

1-Bromo-4-Nitrobenzene (1-Br-4-NB, a similar compound) has been used in polymer solar cells. Its addition improves power conversion efficiency by enhancing excitonic dissociation at the donor–acceptor interface and reducing excitonic recombination. This demonstrates its potential in improving the electron transfer process in solar cells (Fu et al., 2015).

Crystallography Research

Research on isomorphous compounds like 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo) provides insights into anisotropic displacement parameters, crucial for understanding molecular structures in crystallography. This area of research is essential for the advancement of material sciences and chemistry (Mroz et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name |

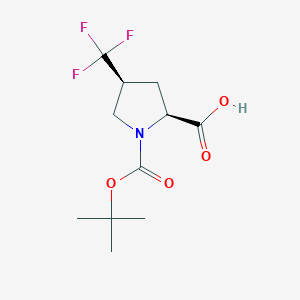

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.